

Quantum chemical calculations for Salicylaldehyde thiosemicarbazone

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Compound of Interest

Compound Name: *Salicylaldehyde
thiosemicarbazone*

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An In-depth Technical Guide to Quantum Chemical Calculations for **Salicylaldehyde Thiosemicarbazone**

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of **Salicylaldehyde Thiosemicarbazone** (STSC) and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document details the theoretical methodologies, summarizes key quantitative data, and outlines the workflows used to elucidate the structural, electronic, and biological properties of this versatile class of compounds.

Salicylaldehyde thiosemicarbazones are Schiff base ligands known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] These activities are often linked to their ability to chelate metal ions.[2] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the fundamental properties of these molecules, providing insights that guide the synthesis and development of new therapeutic agents.[3][4]

Methodologies and Protocols

The theoretical investigation of **Salicylaldehyde Thiosemicarbazone** and its derivatives predominantly relies on Density Functional Theory (DFT). These computational studies are essential for predicting molecular properties and interpreting experimental results.

Experimental Synthesis Protocol

The synthesis of STSC derivatives is typically achieved through a condensation reaction.^[1]

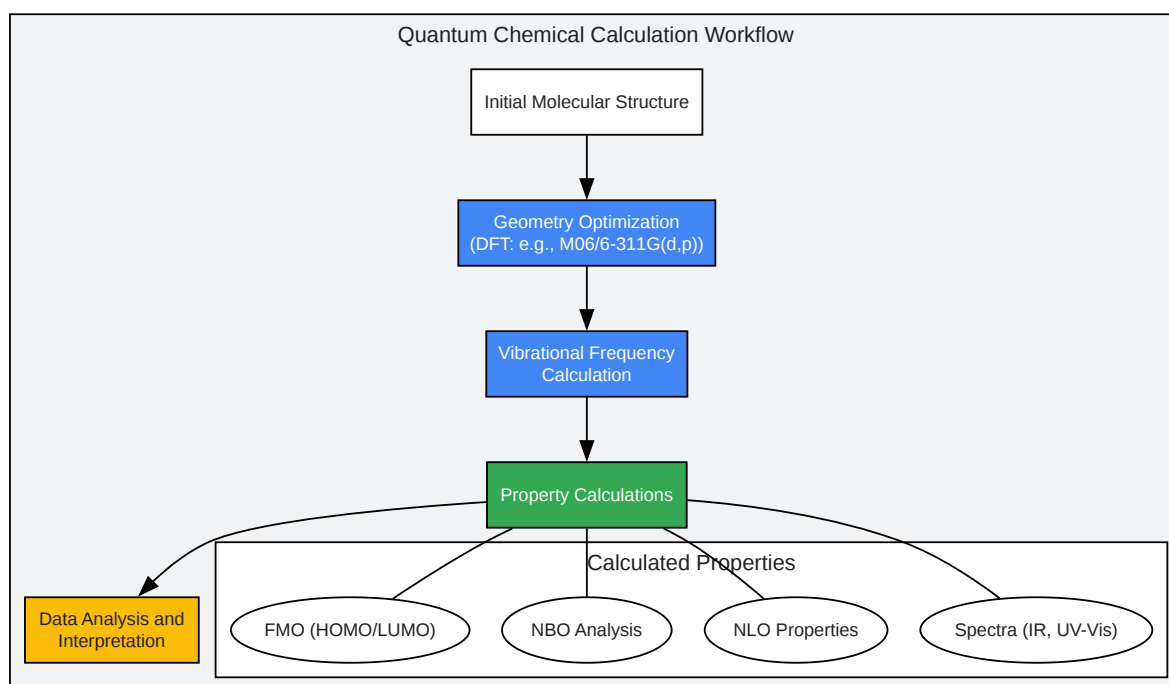
- **Reactants:** An appropriate substituted thiosemicarbazide (1 mmol) is dissolved in a solvent, typically methanol or ethanol (20 mL).^{[4][5]}
- **Condensation:** Salicylaldehyde (1 mmol) is added to the solution. A few drops of a catalyst, such as hydrochloric acid, may be added.^[6]
- **Reaction:** The mixture is refluxed for a specified period.
- **Characterization:** The resulting product is then purified and characterized using various spectroscopic techniques, including Fourier-Transform Infrared (FTIR), UV-Visible, and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy to confirm its structure.^{[4][5][7]}

Computational Calculation Protocol

Quantum chemical calculations are performed to obtain optimized molecular geometries, vibrational frequencies, electronic properties, and other parameters.

- **Software:** The Gaussian suite of programs (e.g., Gaussian 09) is commonly used for these calculations.^[4] Visualization and input file creation are often handled with software like GaussView.^[4]
- **Theoretical Method:** Density Functional Theory (DFT) is the most prevalent method. The choice of functional is critical; B3LYP and M06 are frequently employed for their accuracy in describing organic molecules.^{[3][4][5][7]}
- **Basis Set:** The basis set determines the mathematical description of the atomic orbitals. Common choices for STSC studies include Pople-style basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-31++G(d,p), which provide a good balance between accuracy and computational cost.^{[3][4][5][7]}
- **Calculations Performed:**

- Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation.
- Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compare with experimental IR and Raman spectra.[3]
- Electronic Properties: Analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) are conducted to understand reactivity, stability, and charge distribution.[3][7]



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Caption: Workflow for quantum chemical calculations on STSC.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from DFT calculations of **Salicylaldehyde Thiosemicarbazone** and its derivatives, as reported in various studies.

Table 1: Vibrational Frequencies

This table compares experimental and calculated vibrational frequencies (cm^{-1}) for key functional groups in STSC derivatives. The calculated values are often scaled to better match experimental data.

Functional Group	Experimental (cm^{-1})	Calculated (DFT) (cm^{-1})	Reference
O–H Stretch	3640–3770	~3136	[5][7]
N–H Stretch	3250–3450	3311–3565	[1][5]
C–H (Aromatic)	3000–3100	3149–3179	[1]
C=N (Azomethine)	1519–1650	1539–1548	[1][5]
C=S Stretch	1203–1296	1217–1229	[1][5][7]

Table 2: Frontier Molecular Orbital (FMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for determining molecular reactivity. The energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) indicates chemical stability; a smaller gap suggests higher reactivity.[4]

Compound/Derivative	EHOMO (eV)	ELUMO (eV)	Energy Gap (ΔE) (eV)	Reference
STSC Derivative 1	-	-	4.17	[4] [5]
STSC Derivative 2	-	-	4.18	[4] [5]
STSC Derivative 3	-	-	4.22	[4] [5]
STSC Derivative 4	-	-	4.20	[4] [5]
STSC Derivative 5	-	-	4.13	[4] [5]
BHCT1	-	-	4.497	[7] [8]
FHCT2	-	-	4.505	[7] [8]
CHCT3	-	-	4.386	[7] [8]
AHCT4	-	-	4.241	[7] [8]

Table 3: Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies hyperconjugative interactions and charge delocalization, which contribute to molecular stability. The stabilization energy E(2) measures the strength of these interactions.

Interaction Type	Donor Orbital	Acceptor Orbital	Stabilization Energy E(2) (kcal/mol)	Reference
Lone Pair Donation	LP(3) S	$\sigma(N-H)$	32.5	[9]
π -Conjugation	$\pi(C=N)$	$\pi(\text{Aromatic Ring})$	28.7	[9]
H-Bonding	LP(O)	$\sigma(N-H)$	15.3	[9]
$\sigma \rightarrow \sigma$ Transition	$\sigma(C-C)$	$\sigma^*(N-N)$	5.61 - 5.67	[7]

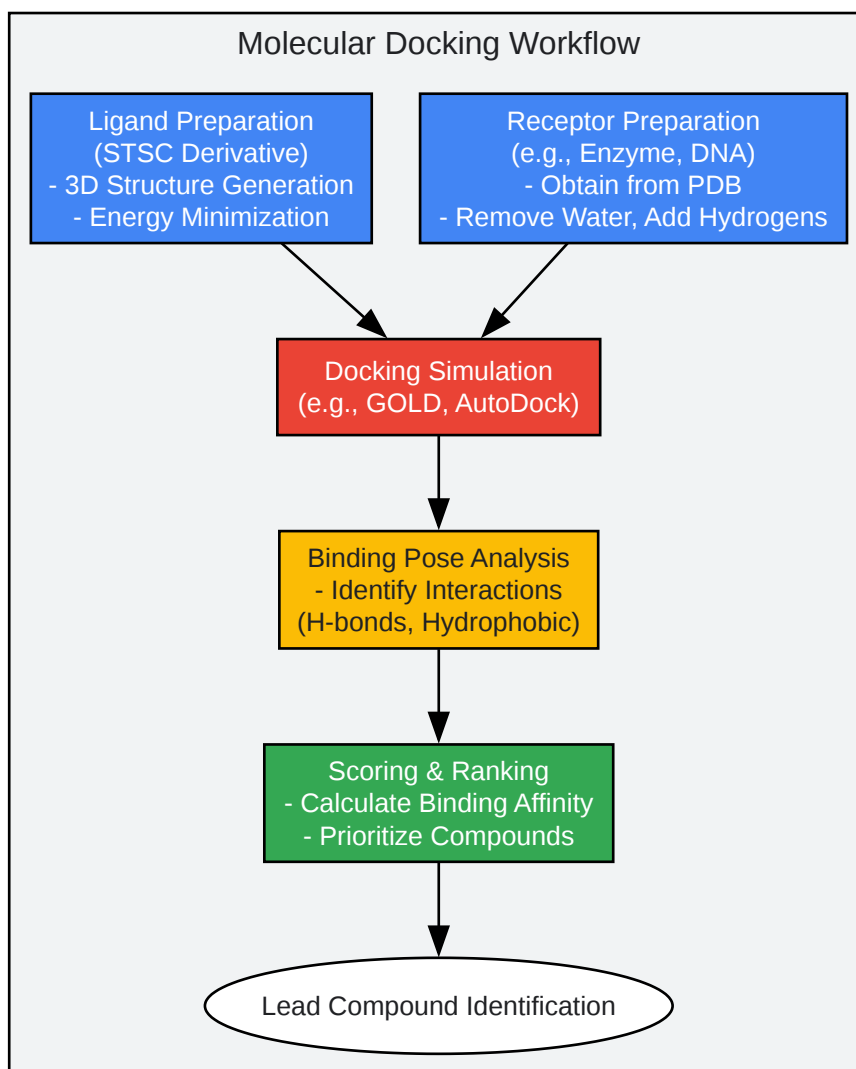
Table 4: Nonlinear Optical (NLO) Properties

The first hyperpolarizability (β_{tot}) is a measure of a molecule's NLO response. Compounds with large β_{tot} values are promising candidates for NLO materials.

Compound/Derivative	First Hyperpolarizability (β_{tot}) (a.u.)	Reference
STSC Derivative 3	508.41	[5]
CHCT3	557.085	[7]
BHCT1-HBCT6 (Range)	9.1 to 13.3 times > urea	[7]

Molecular Docking and Drug Development

Quantum chemical calculations are often coupled with molecular docking simulations to explore the potential of STSC derivatives as drug candidates.



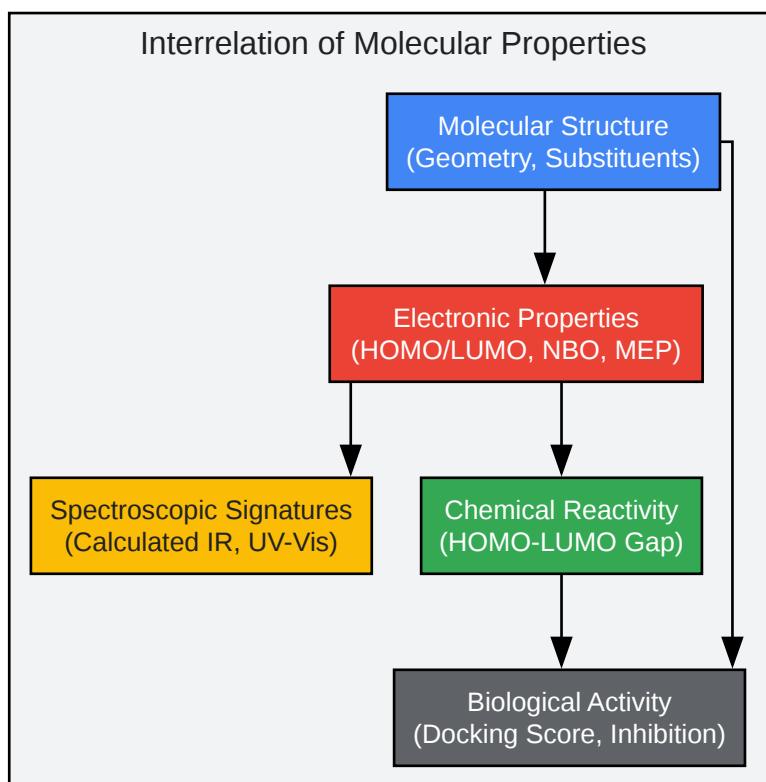
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Caption: General workflow for molecular docking studies.

Docking studies investigate how STSC ligands fit into the active site of a biological target.^[6] For example, STSC derivatives have been evaluated as inhibitors of cholinesterases and carbonic anhydrases, which are relevant targets for Alzheimer's disease.^{[10][11]} The calculations help predict binding energies and identify key interactions, such as hydrogen bonds between the thiosemicarbazone moiety and amino acid residues in the target protein, which are crucial for inhibitory activity.^{[6][10]}

Structure-Property Relationships

The combination of experimental and computational data allows for the elucidation of key structure-property relationships that govern the behavior of **Salicylaldehyde Thiosemicarbazone**.



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Caption: Relationship between structure, properties, and activity.

The electronic properties, dictated by the molecular structure and substituents on the phenyl ring or thiosemicarbazide moiety, directly influence the molecule's reactivity.[12] The HOMO-LUMO energy gap serves as a reliable indicator of this reactivity and potential for intramolecular charge transfer, which is also linked to NLO properties.[4] These fundamental electronic characteristics ultimately determine the molecule's ability to interact with biological targets, thereby defining its potential as a therapeutic agent.[6]

Conclusion

Quantum chemical calculations, primarily using DFT, provide a powerful framework for the detailed investigation of **Salicylaldehyde Thiosemicarbazone** and its derivatives. These

theoretical studies offer invaluable insights into molecular structure, stability, electronic properties, and spectroscopic signatures, which are in excellent agreement with experimental findings.[4][5] By integrating these computational results with experimental data and molecular docking simulations, researchers can establish robust structure-activity relationships, facilitating the rational design of novel STSC-based compounds for applications in materials science and drug discovery.

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